(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate
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Overview
Description
(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both amino and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methoxyphenyl isocyanate, which is then reacted with appropriate amines and phenoxyacetates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may lead to the discovery of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for amine protection and deprotection.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Coumarin derivatives: Widely studied for their biological and pharmaceutical properties.
Uniqueness
What sets (Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides opportunities for novel research and development in various scientific fields.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-12-9-14(7-8-15(12)19)24-11-18(22)25-21-17(20)10-13-5-3-4-6-16(13)23-2/h3-9H,10-11H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYKZAWFMSMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(CC2=CC=CC=C2OC)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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